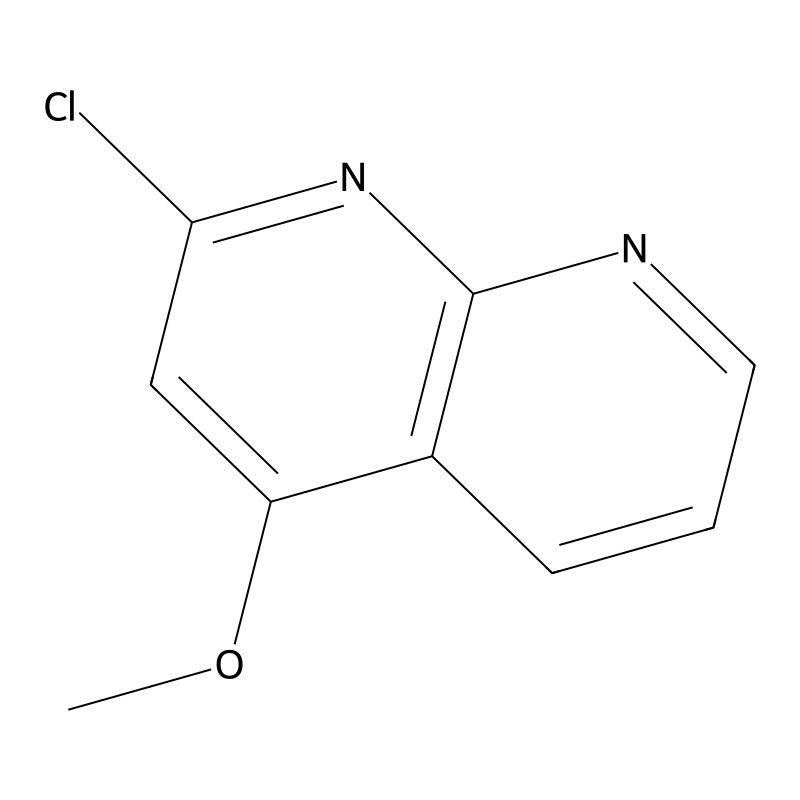2-Chloro-4-methoxy-1,8-naphthyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloro-4-methoxy-1,8-naphthyridine is a heterocyclic compound featuring a naphthyridine backbone with a chlorine atom at the 2-position and a methoxy group at the 4-position. Naphthyridines are known for their diverse biological activities and structural versatility, making them significant in medicinal chemistry. The presence of the chloro and methoxy substituents can influence the compound's reactivity and biological properties, enhancing its potential as a pharmacological agent.
There is no current information on the mechanism of action of 2-Chloro-4-methoxy-1,8-naphthyridine. Naphthyridine derivatives can exhibit various biological activities depending on the substituent groups. Some known activities include antitumor, antibacterial, and antiviral properties []. However, the specific effects of the chloro and methoxy groups in this case remain unknown.
Future Research Directions
2-Chloro-4-methoxy-1,8-naphthyridine presents an opportunity for further scientific exploration. Research could focus on:
- Synthesis and purification of the compound.
- Characterization of its physical and chemical properties.
- Investigation of potential biological activities using in vitro and in vivo models.
- Computational studies to predict its properties and potential applications.
The reactivity of 2-chloro-4-methoxy-1,8-naphthyridine can be attributed to its functional groups. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the methoxy group can participate in electrophilic aromatic substitution, allowing for further functionalization of the naphthyridine ring. For example, it can undergo reactions such as:
- Nucleophilic substitution: Reaction with nucleophiles (e.g., amines) to form substituted derivatives.
- Electrophilic aromatic substitution: The methoxy group can direct electrophiles to ortho or para positions on the aromatic ring.
Compounds related to 2-chloro-4-methoxy-1,8-naphthyridine exhibit various biological activities. Naphthyridine derivatives have been studied for their potential as:
- Antimicrobial agents: They demonstrate activity against bacteria and fungi.
- Antihypertensives: Some derivatives have been reported to lower blood pressure.
- Anticancer agents: Certain naphthyridines show promise in inhibiting tumor growth.
Research indicates that modifications on the naphthyridine core can enhance these activities, making compounds like 2-chloro-4-methoxy-1,8-naphthyridine of particular interest in drug development .
The synthesis of 2-chloro-4-methoxy-1,8-naphthyridine can be achieved through various methods:
- Vilsmeier-Haack Reaction: This method involves treating 2-amino-4-methoxy-pyridine with phosphorus oxychloride and dimethylformamide to introduce the chloro group at the 2-position.
- Electrophilic Aromatic Substitution: Starting from commercially available precursors, chlorination can be performed followed by methoxylation.
- Cyclization Reactions: Utilizing appropriate precursors, cyclization can yield naphthyridine derivatives directly.
These synthetic routes allow for the introduction of various substituents on the naphthyridine ring, tailoring the compound's properties for specific applications .
2-Chloro-4-methoxy-1,8-naphthyridine has potential applications in:
- Pharmaceuticals: As a scaffold for developing new drugs targeting various diseases.
- Agriculture: Certain derivatives may serve as herbicide safeners or plant growth regulators.
- Material Science: Its unique structure may be useful in synthesizing advanced materials with specific properties.
The versatility of naphthyridine compounds makes them valuable in multiple fields .
Studies on the interactions of 2-chloro-4-methoxy-1,8-naphthyridine with biological targets are crucial for understanding its pharmacological profile. Research has shown that:
- It interacts with various enzymes and receptors, potentially modulating their activity.
- Molecular docking studies indicate favorable binding affinities with targets involved in cancer and infectious diseases.
These interactions highlight its potential as a lead compound in drug discovery programs aimed at developing new therapeutics .
Several compounds share structural similarities with 2-chloro-4-methoxy-1,8-naphthyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloro-1,8-naphthyridine | Chlorine at position 2 | Exhibits antimicrobial activity |
| 4-Methoxy-1,8-naphthyridine | Methoxy at position 4 | Known for anti-inflammatory properties |
| 2-Amino-1,8-naphthyridine | Amino group at position 2 | Potential anticancer agent |
| 6-Chloro-3-methyl-1,8-naphthyridine | Chlorine at position 6 and methyl at position 3 | Demonstrates cardiovascular effects |
The uniqueness of 2-chloro-4-methoxy-1,8-naphthyridine lies in its specific combination of substituents that may enhance its biological activity compared to other naphthyridines. This specificity allows for targeted applications in medicinal chemistry and other fields .








